molecular formula C13H13NO B1202286 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 1485-19-4

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1202286
CAS RN: 1485-19-4
M. Wt: 199.25 g/mol
InChI Key: IGFSAVURETUQDW-UHFFFAOYSA-N
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Description

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is an important synthetic precursor of the carbazole nucleus . Carbazole alkaloids, which include this compound, possess interesting biological properties such as antitumor, psychotropic, anti-inflammatory, antihistaminic, antibiotic, and antioxidative activities . It is also a carbazole derivative with antimycobacterial activity .


Molecular Structure Analysis

The molecular structure of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is available in various databases . The compound has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol .


Physical And Chemical Properties Analysis

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a solid compound . It has a molecular weight of 199.25 g/mol and a molecular formula of C13H13NO . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: serves as a versatile building block in organic synthesis . Its carbazole nucleus is a crucial scaffold in many natural products and pharmaceuticals. Researchers utilize this compound to synthesize complex molecules that exhibit a range of biological activities, including antitumor , psychotropic , and anti-inflammatory properties .

Photophysical Research

This compound is used in the study of photophysics due to its interesting fluorescence properties. It’s a precursor for designing new fluorophores that are sensitive to solvent polarity and can be used in the development of advanced materials for electronic and photonic applications .

Chemical Biology

In chemical biology, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives are used as fluorescent probes. These probes are essential for studying biological systems as they can act as biomolecular labels, enzyme substrates, environmental indicators, and cellular staining agents .

Material Science

The compound’s derivatives show high photoluminescence efficiencies, making them suitable for creating optoelectronic materials. These materials have applications in OLEDs (Organic Light Emitting Diodes), solar cells, and other devices that require materials with tunable optoelectronic properties .

Hydrogen Bonding Studies

Researchers use this compound to understand hydrogen bonding interactions in different solvents. It helps in elucidating the role of intermolecular forces in determining the properties of molecular systems, which is fundamental in the design of new chemical entities .

Electron Transfer Studies

The compound is also instrumental in studying photoinduced electron transfer mechanisms. This is particularly important in the field of photochemistry, where understanding electron transfer can lead to advancements in solar energy conversion and storage .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to use with adequate ventilation, minimize dust generation and accumulation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

9-methyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFSAVURETUQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297275
Record name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

1485-19-4
Record name 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1485-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 115038
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1485-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What synthetic applications have been explored for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?

A1: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a valuable building block in synthesizing diverse tetracyclic lactam compounds. [] Researchers achieved this by utilizing a sequence involving α-substitutions, Grignard reactions, and a key step: intramolecular Ritter reactions with 2-(2-cyanoethyl) derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. [] This synthetic strategy highlights the versatility of this compound in constructing more complex molecular structures.

Q2: How does the structure of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one relate to its photophysical properties in solution?

A2: While the provided abstracts don't offer specific structural modifications, they highlight that derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit sensitivity to hydrogen bonding in solution, which directly influences their photophysical behavior. [, ] This suggests that structural modifications to the parent compound can be used to tune its photophysical properties for potential applications in areas like fluorescent probes or sensors. Further research exploring the specific structural changes and their impact on photophysical properties would be valuable.

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